Cas no 72903-27-6 (Diethyl cyclohexane-1,4-dicarboxylate)

Diethyl cyclohexane-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl cyclohexane-1,4-dicarboxylate
- 1,4-Cyclohexanedicarboxylicacid, 1,4-diethyl ester
- 1,4-cyclohexanedicarboxylicacid,diethylester
- 1,4-Cyclohexanedicarboxylicacid, diethyl ester (6CI,7CI,9CI)
- Diethyl 1,4-cyclohexanedicarboxylate
- NSC78975
- Fructalate
- Fructalate 943871
-
- インチ: 1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
- InChIKey: KRJHRNUTLDTSKY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1CCC(CC1)C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
じっけんとくせい
- 密度みつど: 1.0521 g/cm3 (20 ºC)
- 屈折率: 1.4528 (589.3 nm 20 ºC)
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
Diethyl cyclohexane-1,4-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200967-5g |
diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 5g |
$468 | 2021-08-05 | |
eNovation Chemicals LLC | Y1239695-5g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 5g |
$80 | 2024-06-07 | |
eNovation Chemicals LLC | Y1239695-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$60 | 2024-06-07 | |
1PlusChem | 1P005OE8-250mg |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 250mg |
$5.00 | 2024-04-21 | |
1PlusChem | 1P005OE8-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$9.00 | 2024-04-21 | |
Aaron | AR005OMK-1g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 1g |
$10.00 | 2025-02-13 | |
Aaron | AR005OMK-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 25g |
$121.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1239695-250mg |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 250mg |
$55 | 2024-06-07 | |
eNovation Chemicals LLC | Y1239695-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 25g |
$155 | 2024-06-07 | |
eNovation Chemicals LLC | Y1239695-25g |
Diethyl cyclohexane-1,4-dicarboxylate |
72903-27-6 | 95% | 25g |
$165 | 2025-02-21 |
Diethyl cyclohexane-1,4-dicarboxylate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Diethyl cyclohexane-1,4-dicarboxylateに関する追加情報
Diethyl Cyclohexane-1,4-dicarboxylate (CAS No. 72903-27-6): An Overview of Its Properties and Applications
Diethyl cyclohexane-1,4-dicarboxylate (CAS No. 72903-27-6) is a cyclic ester compound that has gained significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which consists of a cyclohexane ring substituted with two carboxylic acid groups, each esterified with an ethyl group. The molecular formula of Diethyl cyclohexane-1,4-dicarboxylate is C12H18O4, and its molecular weight is approximately 230.26 g/mol.
The synthesis of Diethyl cyclohexane-1,4-dicarboxylate can be achieved through various methods, including the esterification of cyclohexane-1,4-dicarboxylic acid with ethanol in the presence of a suitable catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthetic routes, such as the use of solid acid catalysts and microwave-assisted synthesis. These methods not only reduce the environmental impact but also improve the yield and purity of the final product.
Diethyl cyclohexane-1,4-dicarboxylate exhibits a range of physical and chemical properties that make it suitable for various applications. It is a colorless liquid at room temperature with a characteristic odor. The compound has a boiling point of around 280°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In terms of chemical reactivity, Diethyl cyclohexane-1,4-dicarboxylate can undergo a variety of reactions due to the presence of the ester functional groups. These reactions include hydrolysis to form the corresponding carboxylic acids, transesterification to produce other esters, and nucleophilic substitution reactions to introduce new functional groups. The cyclohexane ring also provides structural rigidity and stability, making it an attractive building block for the synthesis of more complex molecules.
The applications of Diethyl cyclohexane-1,4-dicarboxylate are diverse and span multiple industries. In materials science, it is used as an intermediate in the production of polymers and resins. The unique structure of this compound allows it to impart specific properties to these materials, such as improved thermal stability and mechanical strength. For example, recent studies have shown that incorporating Diethyl cyclohexane-1,4-dicarboxylate into polymer blends can enhance their resistance to UV radiation and oxidative degradation.
In the pharmaceutical industry, Diethyl cyclohexane-1,4-dicarboxylate has been explored as a potential drug candidate or as a precursor for drug synthesis. Its structural features make it suitable for designing molecules with specific biological activities. For instance, researchers have investigated its use in the development of anti-inflammatory agents and antioxidants. Preliminary studies have indicated that derivatives of Diethyl cyclohexane-1,4-dicarboxylate exhibit promising anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
Beyond its direct applications in materials science and pharmaceuticals, Diethyl cyclohexane-1,4-dicarboxylate also serves as a valuable research tool in academic settings. Its well-defined structure and reactivity make it an ideal candidate for studying various chemical reactions and mechanisms. For example, it has been used in mechanistic studies to understand the kinetics and thermodynamics of ester hydrolysis reactions under different conditions.
In conclusion, Diethyl cyclohexane-1,4-dicarboxylate (CAS No. 72903-27-6) is a versatile compound with a wide range of applications in organic chemistry, materials science, and pharmaceutical research. Its unique structure and properties make it an attractive candidate for both industrial applications and academic research. As new synthetic methods continue to be developed and its potential uses are further explored, Diethyl cyclohexane-1,4-dicarboxylate is likely to play an increasingly important role in these fields.
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